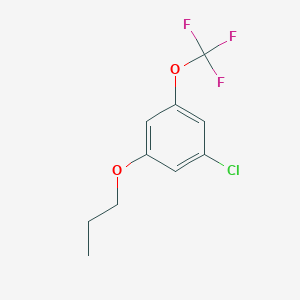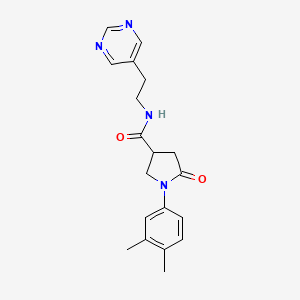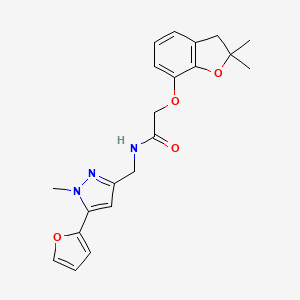
1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzene derivatives often involves strategic functionalization to incorporate diverse substituents, enhancing the compound's reactivity and utility in organic synthesis. Studies on related compounds, such as 1,3,5-trisubstituted benzenes, provide valuable insights into the methodologies that can be adapted for the synthesis of 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene. These methods include cross-coupling reactions, protection and deprotection strategies, and direct functionalization techniques, which are pivotal in achieving the desired substitution pattern on the benzene ring (Lindeman et al., 1993).
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial in determining their chemical behavior and reactivity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to elucidate the structure of these compounds. For instance, the study of 1,3,5-trisubstituted benzene derivatives has revealed information on bond lengths, angles, and conformations, which are essential for understanding the spatial arrangement and electronic distribution within the molecule, influencing its reactivity and interaction with other molecules (Münch et al., 2013).
Chemical Reactions and Properties
Benzene derivatives undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions. These reactions are fundamental in further functionalizing the benzene core, enabling the synthesis of complex molecules for pharmaceutical, material science, and chemical industries. The presence of substituents such as chloro, propoxy, and trifluoromethoxy groups can significantly influence the reactivity of the benzene ring by altering electron density and steric hindrance, thus affecting the course of chemical reactions (Karimi-Jaberi et al., 2012).
Physical Properties Analysis
The physical properties of 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene, such as melting point, boiling point, solubility, and density, are influenced by its molecular structure. These properties are critical for determining the compound's behavior in different environments and its suitability for various applications. Studies on related compounds provide insights into how the nature and position of substituents affect these physical properties, guiding the synthesis and application of the compound .
Chemical Properties Analysis
The chemical properties of benzene derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are dictated by their molecular structure and substituents. The electronic effects of the chloro, propoxy, and trifluoromethoxy groups, such as electron-withdrawing or electron-donating properties, play a significant role in defining the compound's reactivity and interactions. Understanding these properties is essential for predicting the behavior of 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene in chemical syntheses and its potential applications in various chemical processes (Shimizu et al., 2011).
科学的研究の応用
Synthesis and Characterization
Synthesis of Fluorine-containing Polyetherimide 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene, through its related compounds, contributes to the development of novel materials. The compound was utilized in synthesizing fluorine-containing polyetherimide by reacting with specific dianhydride and diamine. This material was then characterized using techniques like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), emphasizing its potential in creating advanced materials with specific properties (Yu Xin-hai, 2010).
Chemical Reactions and Synthesis
Trifluoromethylation of Arenes and Heteroarenes In another research, the compound's related trifluoromethyl group was a focal point. Methyltrioxorhenium was used as a catalyst for electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, showcasing a method to introduce trifluoromethyl groups to these structures. The involvement of radical species was suggested by monitoring the reactions through EPR, marking a significant step in aromatic compound synthesis (E. Mejía, A. Togni, 2012).
Polymer Chemistry
Synthesis of Block and Tristar Copolymers The compound's structure was pivotal in synthesizing various ruthenium-based catalysts for cyclopolymerization, leading to the creation of block and tristar copolymers. This highlighted its utility in polymer chemistry, aiding in the development of materials with tailored properties (Martin G. Mayershofer, †. A. Oskar Nuyken, M. Buchmeiser, 2006).
Material Science
Synthesis of Functionalized Cyclohexadienes Further research illustrated the compound's utility in synthesizing functionalized cyclohexadienes. This was achieved by protonating a trifluorotoluene complex, followed by reactions with nucleophiles, indicating its role in synthesizing novel organic materials (Jeffery T. Myers et al., 2017).
特性
IUPAC Name |
1-chloro-3-propoxy-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O2/c1-2-3-15-8-4-7(11)5-9(6-8)16-10(12,13)14/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWSFXIGFOVUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2480865.png)
![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)


![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)
![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)
